molecular formula C24H18BNO2 B14058955 (6,9-Diphenylcarbazol-2-yl)boronic acid

(6,9-Diphenylcarbazol-2-yl)boronic acid

Cat. No.: B14058955
M. Wt: 363.2 g/mol
InChI Key: QQHFITRRVVVOOL-UHFFFAOYSA-N
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Description

(6,9-Diphenylcarbazol-2-yl)boronic acid is an organic compound that features a boronic acid group attached to a carbazole framework. Carbazole derivatives are known for their versatile applications in organic electronics, photonics, and as intermediates in organic synthesis. The incorporation of boronic acid functionality further enhances its utility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,9-Diphenylcarbazol-2-yl)boronic acid typically involves the functionalization of carbazole derivatives. One common method includes the borylation of 6,9-diphenylcarbazole using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (6,9-Diphenylcarbazol-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are often employed in Suzuki-Miyaura cross-coupling reactions.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(6,9-Diphenylcarbazol-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (6,9-Diphenylcarbazol-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and molecular recognition processes.

Molecular Targets and Pathways: The compound targets specific molecular pathways depending on its application. For instance, in biological systems, it may interact with proteins or nucleic acids, altering their function and activity.

Comparison with Similar Compounds

    (6,9-Diphenylcarbazole): Lacks the boronic acid functionality, limiting its reactivity in certain chemical transformations.

    (3,6-Diphenylcarbazol-2-yl)boronic acid: A positional isomer with different electronic and steric properties.

Uniqueness: (6,9-Diphenylcarbazol-2-yl)boronic acid stands out due to its unique combination of carbazole and boronic acid functionalities, making it highly versatile for various applications in organic synthesis, materials science, and biological research.

Properties

Molecular Formula

C24H18BNO2

Molecular Weight

363.2 g/mol

IUPAC Name

(6,9-diphenylcarbazol-2-yl)boronic acid

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-12-13-21-22-15-18(17-7-3-1-4-8-17)11-14-23(22)26(24(21)16-19)20-9-5-2-6-10-20/h1-16,27-28H

InChI Key

QQHFITRRVVVOOL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=CC(=C3)C5=CC=CC=C5)(O)O

Origin of Product

United States

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